

(4-Methylbenzyl)triphenylphosphonium bromide: An In-depth Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (4-Methylbenzyl)triphenylphosphonium bromide

Cat. No.: B044539

[Get Quote](#)

This technical guide provides a comprehensive overview of the core physical and chemical properties, experimental protocols, and potential applications of **(4-Methylbenzyl)triphenylphosphonium bromide**. Tailored for researchers, scientists, and professionals in drug development, this document serves as a detailed resource for understanding and utilizing this versatile phosphonium salt.

Core Physical and Chemical Properties

(4-Methylbenzyl)triphenylphosphonium bromide is a quaternary phosphonium salt widely employed as a Wittig reagent in organic synthesis for the formation of carbon-carbon double bonds. Its physical and chemical characteristics are fundamental to its proper handling, storage, and application.

Compound Identification

Property	Value
IUPAC Name	(4-methylbenzyl)triphenylphosphanium bromide
CAS Number	2378-86-1[1]
Molecular Formula	C26H24BrP[1]
Molecular Weight	447.35 g/mol [1]
Canonical SMILES	CC1=CC=C(C=C1)C--INVALID-LINK-- (C3=CC=CC=C3)C4=CC=CC=C4.[Br-][2]
InChI Key	CEEKCHGNKYVTM-UHFFFAOYSA-M

Physicochemical Data

Property	Value	Notes
Appearance	White to off-white crystalline powder	Insoluble in non-polar solvents like diethyl ether and hexane.
Melting Point	231-234 °C	
Solubility	Soluble in polar solvents such as methanol, ethanol, and water.	
Storage	Store at room temperature in a dry, well-ventilated place. Keep container tightly closed.	

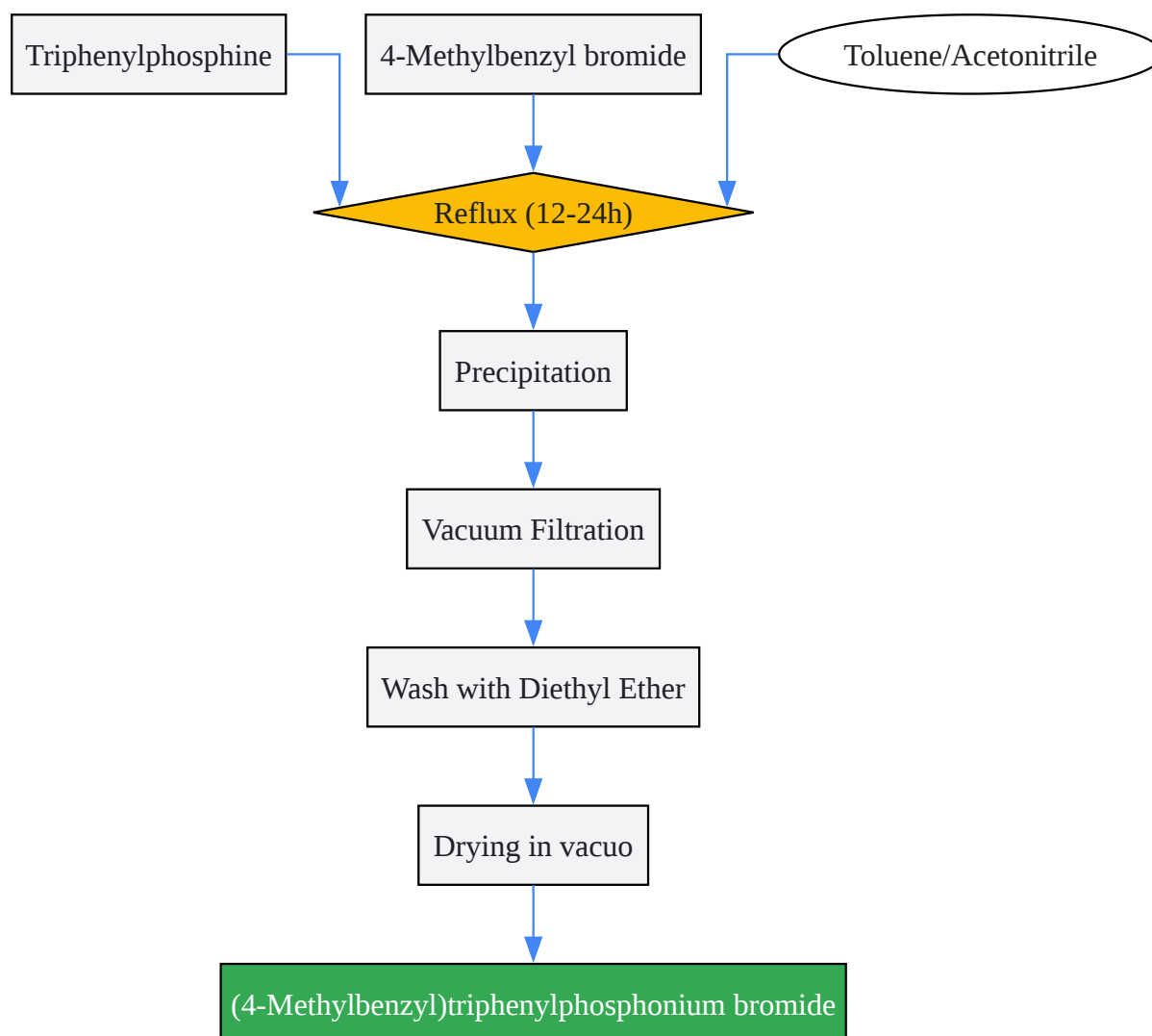
Synthesis and Experimental Protocols

The primary route for the synthesis of **(4-Methylbenzyl)triphenylphosphonium bromide** involves the quaternization of triphenylphosphine with 4-methylbenzyl bromide.

Synthesis of (4-Methylbenzyl)triphenylphosphonium bromide

Experimental Protocol:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in a suitable solvent such as toluene or acetonitrile.
- **Addition of Alkyl Halide:** Add 4-methylbenzyl bromide (1.0 eq) to the solution.
- **Reaction:** Heat the mixture to reflux and maintain for a period of 12-24 hours. The progress of the reaction can be monitored by the precipitation of the phosphonium salt from the solution.
- **Isolation:** After cooling the reaction mixture to room temperature, the precipitated white solid is collected by vacuum filtration.
- **Purification:** The crude product is washed with a non-polar solvent, such as diethyl ether, to remove any unreacted starting materials. The purified **(4-Methylbenzyl)triphenylphosphonium bromide** is then dried under vacuum. Recrystallization from a suitable solvent system like chloroform/ethyl acetate can be performed for higher purity.^[3]



[Click to download full resolution via product page](#)

Caption: Synthesis workflow for **(4-Methylbenzyl)triphenylphosphonium bromide**.

The Wittig Reaction: A Core Application

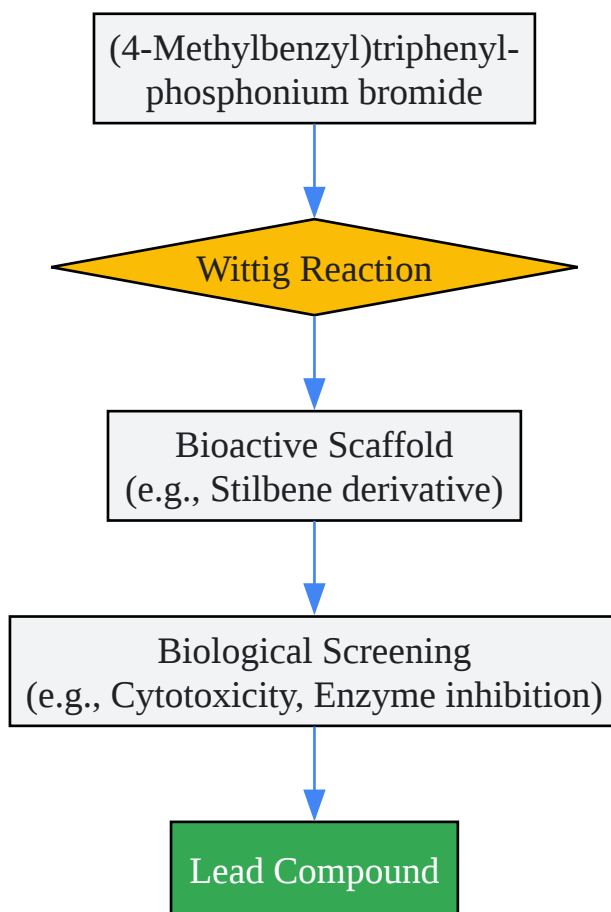
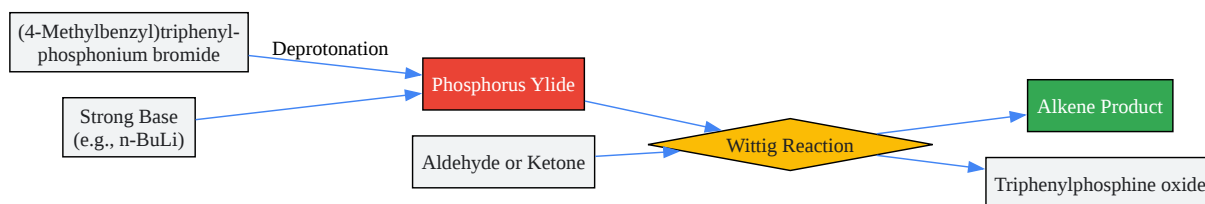
(4-Methylbenzyl)triphenylphosphonium bromide is a precursor to a phosphorus ylide, the key intermediate in the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.

General Wittig Reaction Protocol

Experimental Protocol:

- Ylide Generation:
 - Suspend **(4-Methylbenzyl)triphenylphosphonium bromide** (1.0 eq) in a dry, aprotic solvent (e.g., THF, DMSO) under an inert atmosphere (e.g., nitrogen or argon).
 - Cool the suspension in an ice bath (0 °C).
 - Add a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) (1.0 eq) dropwise. The formation of the ylide is often indicated by a distinct color change (e.g., to orange or red).
 - Stir the mixture at 0 °C for 1 hour to ensure complete ylide formation.
- Reaction with Carbonyl Compound:
 - Dissolve the aldehyde or ketone (1.0 eq) in the same dry, aprotic solvent.
 - Add the carbonyl solution dropwise to the ylide solution at 0 °C.
 - Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until reaction completion is confirmed by TLC.
- Work-up and Purification:
 - Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
 - Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
 - Combine the organic layers, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄).
 - Filter and concentrate the solution under reduced pressure.

- The crude product, a mixture of the desired alkene and triphenylphosphine oxide, can be purified by column chromatography.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. scbt.com [scbt.com]
- 2. labcompare.com [labcompare.com]
- 3. rsc.org [rsc.org]
- To cite this document: BenchChem. [(4-Methylbenzyl)triphenylphosphonium bromide: An In-depth Technical Guide for Scientific Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b044539#physical-and-chemical-properties-of-4-methylbenzyl-triphenylphosphonium-bromide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com